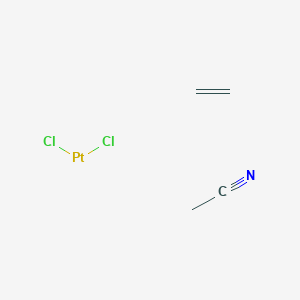

acetonitrile;dichloroplatinum;ethene

Description

Structure

2D Structure

Properties

CAS No. |

34664-09-0 |

|---|---|

Molecular Formula |

C4H7Cl2NPt |

Molecular Weight |

335.09 g/mol |

IUPAC Name |

acetonitrile;dichloroplatinum;ethene |

InChI |

InChI=1S/C2H3N.C2H4.2ClH.Pt/c1-2-3;1-2;;;/h1H3;1-2H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

AQRWMGUHNGDCTA-UHFFFAOYSA-L |

Canonical SMILES |

CC#N.C=C.Cl[Pt]Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Design for Dichloro Acetonitrile Ethene Platinum Ii Complexes

High-Yield Synthetic Strategies for Isomeric Forms of Dichloro(acetonitrile)(ethene)platinum(II)

The synthesis of monoacetonitrile complexes of the general formula (CH₃CN)PtCl₂(Un), where Un represents an unsaturated ligand like ethene, has been accomplished. Infrared spectroscopy studies of these compounds indicate that they typically adopt a cis-configuration. researchgate.net This stereochemical preference is a key consideration in designing a high-yield synthesis for the cis isomer of dichloro(acetonitrile)(ethene)platinum(II).

A common strategy for preparing such mixed-ligand complexes involves the reaction of a suitable platinum(II) precursor with the desired ligands in a specific sequence. For instance, starting with a precursor already containing the ethene ligand, such as Zeise's salt (K[PtCl₃(η²-C₂H₄)]·H₂O), and reacting it with acetonitrile (B52724) can lead to the displacement of a chloride ligand and the formation of the desired product. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize the yield and prevent the formation of undesired byproducts.

Conversely, to obtain the trans isomer, a different synthetic route is necessary, often involving a precursor that favors the formation of a trans product due to the electronic and steric influences of the existing ligands. While specific high-yield methods for trans-dichloro(acetonitrile)(ethene)platinum(II) are not extensively detailed in the literature, principles of trans-directing effects in square planar complexes can be applied to devise a synthetic strategy.

Precursor Chemistry and Ligand Exchange Reactions in Platinum(II) Synthesis

The choice of precursor is critical in the synthesis of dichloro(acetonitrile)(ethene)platinum(II). A widely used starting material for platinum(II) olefin complexes is Zeise's salt, K[PtCl₃(η²-C₂H₄)]·H₂O. rsc.org The ethene ligand in Zeise's salt is relatively labile and can be substituted, but more commonly, one of the chloride ligands is replaced. Another important precursor is cis-bis(acetonitrile)dichloroplatinum(II), [PtCl₂(CH₃CN)₂]. sigmaaldrich.comnih.govcymitquimica.com In this complex, the acetonitrile ligands can be sequentially substituted.

Ligand exchange reactions are fundamental to the synthesis of mixed-ligand platinum(II) complexes. rsc.org The rate and mechanism of these exchanges depend on several factors, including the nature of the entering and leaving groups, the solvent, and the electronic properties of the platinum center. researchgate.netsemanticscholar.org Studies have shown that in complexes of the type trans-[PtCl₂(C₂H₄)(L)], the ligand L can be labile, and its exchange rate is influenced by its basicity, steric bulk, and the solvent used. researchgate.net Interestingly, in some systems, the coordinated ethene is less susceptible to exchange than other ligands. researchgate.net However, in other contexts, the ethene ligand can be readily exchanged. researchgate.net The coordinated acetonitrile in some complexes has been observed to not exchange with the solvent acetonitrile, even over extended periods. researchgate.net

The following table summarizes common precursors used in the synthesis of related platinum(II) complexes:

| Precursor Compound | Formula | Common Applications in Synthesis |

| Zeise's Salt | K[PtCl₃(η²-C₂H₄)]·H₂O | Introduction of the ethene ligand |

| cis-Bis(acetonitrile)dichloroplatinum(II) | [PtCl₂(CH₃CN)₂] | Source of the [PtCl₂(CH₃CN)] moiety |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] | A versatile starting material for various platinum(II) complexes |

Control of Stereochemistry and Isomer Formation (cis/trans) in Platinum(II) Dichloride Systems

The ability to control the stereochemistry (cis versus trans) is a crucial aspect of synthesizing platinum(II) dichloride complexes. The relative positions of the ligands around the square-planar platinum(II) center can significantly impact the complex's reactivity and properties. The formation of a particular isomer is often dictated by the "trans effect," which is the ability of a ligand to direct an incoming ligand to the position trans to itself. Ligands with a strong trans effect, such as ethene, will labilize the ligand in the trans position, facilitating its substitution.

For example, starting with [PtCl₄]²⁻, the introduction of a ligand L will form [PtCl₃L]⁻. The position of the second incoming ligand, L', will be influenced by the trans effect of L relative to the chloride ligands. nih.gov To synthesize the cis isomer of dichloro(acetonitrile)(ethene)platinum(II), one might start with a precursor where the desired stereochemistry is already established or can be readily achieved. As mentioned, infrared spectra of monoacetonitrile platinum(II) complexes containing ethene suggest a cis-configuration is often favored. researchgate.net

The synthesis of trans isomers often requires a different approach. One method involves the isomerization of the cis isomer, although this may not always be feasible or high-yielding. Alternatively, a precursor with a strong trans-directing ligand can be used to force the incoming ligands into a trans arrangement. nih.gov

Solvent Effects and Reaction Conditions in the Preparation of Olefin-Nitrile Platinum(II) Complexes

The choice of solvent plays a multifaceted role in the synthesis of olefin-nitrile platinum(II) complexes. The solvent not only dissolves the reactants but can also influence reaction rates and even the stereochemical outcome. For instance, coordinating solvents like acetonitrile can compete with the desired ligands for coordination sites on the platinum center. maynoothuniversity.ienih.gov In some cases, the solvent itself can act as a reactant, as seen in the reaction of platinum hydroxo complexes with nucleobases in acetonitrile, which can lead to the insertion of acetonitrile into a platinum-nitrogen bond. maynoothuniversity.ienih.gov

Reaction conditions such as temperature and reactant concentrations are also critical parameters to control. The synthesis of related platinum(II) complexes has been carried out in a variety of solvents, including ethanol, rsc.org chloroform, nih.gov and mixtures of dichloromethane (B109758) and methanol. nih.gov The solubility of the platinum precursor and the ligands in the chosen solvent system is a primary consideration. For example, the reaction of [PtCl₂(COD)] (COD = 1,5-cyclooctadiene) with sodium saccharinate has been performed in a refluxing mixture of CH₂Cl₂ and MeOH. nih.gov The use of phase-transfer catalysts can also be beneficial in reactions involving reactants with different solubilities. google.com

The following table provides examples of solvents and their roles in the synthesis of related platinum(II) complexes:

| Solvent | Role in Synthesis | Example Application |

| Ethanol | Reaction medium | Synthesis of trans-[PtCl₂(η²-C₂H₄)(Hpir)] from Zeise's salt. rsc.org |

| Acetonitrile | Reactant and solvent | Can be incorporated as a ligand. maynoothuniversity.ienih.gov |

| Chloroform | Reaction medium | Used in the synthesis of trans-platinum(II) complexes. nih.gov |

| Dichloromethane/Methanol | Mixed solvent system | Used for reactions where reactants have differing solubilities. nih.gov |

Comprehensive Spectroscopic and Structural Elucidation Techniques for Dichloro Acetonitrile Ethene Platinum Ii

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Molecular Geometry

Determination of Bond Lengths, Bond Angles, and Coordination Sphere Distortion

The platinum(II) center in dichloro(acetonitrile)(ethene)platinum(II) adopts a distorted square-planar coordination geometry. rsc.orgnih.gov The coordination sphere consists of two chloride ligands, one nitrogen atom from the acetonitrile (B52724) ligand, and the η²-coordinated ethene ligand. The ethene molecule is considered to occupy one coordination site, with the center of its C=C bond positioned on the coordination plane.

In analogous structures, the bond lengths are influenced by the trans influence of the opposing ligands. The ethene ligand exerts a strong trans influence, leading to a noticeable lengthening of the bond to the ligand positioned opposite to it. rsc.org For instance, in a similar complex, the Pt–N bond trans to ethene was found to be 2.093(6) Å, which is longer than typical Pt(II)–N(sp²) bonds. rsc.org The Pt–Cl bonds typically fall in the range of 2.25 to 2.43 Å, while the Pt–C bonds to the ethene carbons are approximately 2.12 to 2.21 Å. rsc.orgrsc.org

The bond angles within the coordination sphere deviate from the ideal 90° of a perfect square plane, indicating distortion. This distortion is primarily due to the steric requirements of the ligands and the specific bonding nature of the η²-ethene ligand. nih.gov The virtual three-membered ring formed by Pt–C–C makes a significant dihedral angle with the main coordination plane. nih.gov

Table 1: Representative Bond Lengths and Angles for Platinum(II) Ethene Complexes Data derived from analogous structures. rsc.orgnih.govrsc.org

| Parameter | Typical Value Range | Description |

| Bond Lengths (Å) | ||

| Pt–Cl | 2.25 - 2.43 | Platinum to Chlorine bond distance |

| Pt–N | 2.01 - 2.09 | Platinum to Acetonitrile Nitrogen bond distance |

| Pt–C (ethene) | 2.12 - 2.21 | Platinum to Ethene Carbon bond distance |

| C=C (ethene) | ~1.37 - 1.47 | Coordinated Ethene Carbon-Carbon double bond |

| Bond Angles (°) | ||

| Cl–Pt–Cl | ~90 - 94 | Angle between the two chloride ligands |

| N–Pt–Cl | ~87 - 92 | Angle between acetonitrile and chloride ligands |

| N–Pt–(C=C midpoint) | ~175 - 180 | Angle defining the trans or cis arrangement |

| Cl–Pt–(C=C midpoint) | ~90 - 95 | Angle between chloride and ethene ligands |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In related platinum complexes, crystal packing is often stabilized by a network of C–H⋯Cl hydrogen bonds, van der Waals forces, and sometimes π-stacking or Pt⋯π interactions. nih.gov For dichloro(acetonitrile)(ethene)platinum(II), the hydrogen atoms of the acetonitrile and ethene ligands can act as weak donors for hydrogen bonds with adjacent chloride ligands. Furthermore, interactions such as Cl⋯π and even Pt⋯π can contribute to the formation of chains or layered supramolecular structures in the solid state. nih.gov

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of dichloro(acetonitrile)(ethene)platinum(II) in solution. The presence of the magnetically active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) provides invaluable structural information through spin-spin coupling. wikipedia.org

¹H, ¹³C, and ¹⁹⁵Pt NMR for Ligand Identification, Electronic Environments, and Isomeric Ratios

¹H NMR: The ¹H NMR spectrum provides distinct signals for the acetonitrile and ethene ligands. The methyl protons of acetonitrile appear as a singlet, while the ethene protons also typically appear as a singlet due to rapid rotation around the Pt-ethene bond axis at room temperature. rsc.org A key feature is the presence of satellite peaks flanking the main signal of the ethene protons, which arise from coupling to the ¹⁹⁵Pt nucleus. The magnitude of the ²J(¹⁹⁵Pt-¹H) coupling constant, typically around 64-68 Hz, is characteristic of coordinated ethene. rsc.org

¹³C NMR: The ¹³C NMR spectrum shows signals for the methyl and quaternary carbons of acetonitrile and a single resonance for the two equivalent ethene carbons. The chemical shifts provide information about the electronic environment of the carbon atoms upon coordination. docbrown.infochemicalbook.com Similar to the proton spectrum, the ethene carbon signal exhibits satellite peaks due to one-bond coupling with ¹⁹⁵Pt, with a ¹J(¹⁹⁵Pt-¹³C) value that is highly sensitive to the nature of the Pt-olefin bond.

Table 2: Expected NMR Spectroscopic Data for cis-Dichloro(acetonitrile)(ethene)platinum(II) Values are estimated based on data for analogous Pt(II) complexes. rsc.orgresearchgate.net

| Nucleus | Ligand | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) | Notes |

| ¹H | Acetonitrile | ~2.5 | - | Singlet, CH₃ group. |

| Ethene | ~4.5 - 5.0 | ²J(¹⁹⁵Pt-¹H) ≈ 64-68 | Singlet with ¹⁹⁵Pt satellites. | |

| ¹³C | Acetonitrile | ~3 (CH₃), ~120 (CN) | - | |

| Ethene | ~85 - 95 | ¹J(¹⁹⁵Pt-¹³C) ≈ 190-210 | Signal with ¹⁹⁵Pt satellites. | |

| ¹⁹⁵Pt | - | ~ -2800 to -3200 | - | Relative to Na₂[PtCl₆]. Sensitive to solvent and concentration. |

Dynamic NMR Studies (e.g., Line-Broadening, Exchange Spectroscopy) for Ligand Lability and Fluxionality

Dynamic NMR studies reveal that platinum(II) ethene complexes are subject to several dynamic processes in solution.

Ethene Rotation: At low temperatures, the rotation of the ethene ligand around the Pt-olefin bond axis can become slow on the NMR timescale. This would lead to the decoalescence of the single ethene proton signal into a more complex pattern, allowing for the determination of the rotational energy barrier. However, for many complexes, this rotation remains fast even at low temperatures. rsc.org

Ligand Exchange: Both the acetonitrile and ethene ligands can undergo exchange with free ligands in solution. Studies on similar systems show that the ethene ligand is generally labile and can be readily exchanged. researchgate.net The exchange rate can be studied by ¹H NMR line-broadening experiments as a function of temperature and free ligand concentration. nih.govnih.gov Such studies indicate that ethene exchange at Pt(II) centers typically proceeds via an associative mechanism, where the incoming olefin attacks the complex to form a five-coordinate transition state. nih.gov The acetonitrile ligand is generally less labile than ethene but can also undergo exchange, often through a solvent-assisted or associative pathway. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Modes

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the ligands and to probe how these modes are affected by coordination to the platinum center.

Acetonitrile Modes: The most diagnostic vibration for the acetonitrile ligand is the C≡N stretching mode (ν(C≡N)). In free acetonitrile, this band appears around 2254 cm⁻¹. Upon coordination to a metal center like platinum(II) through the nitrogen lone pair, this frequency typically shifts to a higher wavenumber (ca. 2280-2320 cm⁻¹), reflecting the strengthening of the C≡N bond due to the donation of electron density to the metal. researchgate.net

Ethene Modes: The C=C stretching vibration (ν(C=C)) of the ethene ligand is of particular interest. In free ethene, this mode is IR-inactive but Raman-active at 1623 cm⁻¹. Upon coordination to platinum, the symmetry of the molecule is lowered, and this mode becomes IR-active. The coordination results in a significant decrease in the C=C stretching frequency by about 100-150 cm⁻¹, placing it in the 1500-1525 cm⁻¹ region. This large shift is indicative of π-backbonding from the platinum d-orbitals into the π* antibonding orbital of the ethene molecule, which weakens the C=C bond.

Far-IR Region: The far-infrared region of the spectrum contains vibrations associated with the platinum-ligand bonds. The Pt–Cl stretching modes (ν(Pt–Cl)) typically appear in the 300-360 cm⁻¹ range. For a cis-dichloro geometry, two distinct ν(Pt–Cl) bands are expected. The Pt–N and Pt-ethene stretching vibrations are found at lower frequencies.

Table 3: Key Vibrational Frequencies for Dichloro(acetonitrile)(ethene)platinum(II) Frequencies are approximate and based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Ligand | Expected Frequency (cm⁻¹) | Change Upon Coordination |

| ν(C≡N) stretch | Acetonitrile | 2280 - 2320 | Increase from free ligand value (~2254 cm⁻¹) |

| ν(C=C) stretch | Ethene | 1500 - 1525 | Decrease from free ligand value (~1623 cm⁻¹); becomes IR-active |

| δ(CH₂) wag | Ethene | ~1030 | Shift from free ligand value (~949 cm⁻¹) |

| ν(Pt–Cl) stretch | Chloride | 300 - 360 | Two bands expected for cis isomer |

| ν(Pt–ethene) stretch | Ethene | ~400 - 420 | - |

| ν(Pt–N) stretch | Acetonitrile | ~230 - 260 | - |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Oxidation States

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for examining the electronic structure of platinum(II) complexes. Although detailed spectral data for dichloro(acetonitrile)(ethene)platinum(II) is not extensively published, its characteristics can be inferred from well-studied analogous square-planar d⁸ platinum(II) complexes, such as [PtCl₄]²⁻. researchgate.net The spectrum is expected to be characterized by both d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands.

The d-d transitions, which arise from the excitation of electrons between the d orbitals of the platinum(II) center, are typically weak due to being Laporte-forbidden. For a square-planar environment, these bands provide direct evidence of the Pt(II) oxidation state (d⁸ configuration). The intense bands observed in the UV region are generally assigned to LMCT transitions, originating from the chloride ligands to the vacant d-orbitals of the platinum center. researchgate.net These transitions are crucial for understanding the nature of the platinum-ligand bonding.

Emission spectroscopy (photoluminescence) is less commonly reported for simple platinum(II) olefin complexes as they are often non-emissive at room temperature in solution. However, related square-planar platinum(II) complexes can exhibit phosphorescence, particularly in the solid state or at low temperatures, which can provide further information about the energy of their excited states. rsc.org

Table 1: Representative Electronic Absorption Data for Square-Planar Pt(II) Complexes Data presented is for the analogous [PtCl₄]²⁻ ion to illustrate typical transition energies and assignments.

| Transition Type | Wavenumber (cm⁻¹) | Assignment |

| d-d | ~25,000 | ¹A₁g → ¹B₁g |

| d-d | ~30,000 | ¹A₁g → ¹E_g |

| LMCT | ~37,900 | a₂u(π) → b₁g(σ) |

| LMCT | ~45,000 | e_u(π) → b₁g(σ) |

This interactive table is based on data for analogous Pt(II) chloro complexes to illustrate the expected spectral features.

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight Confirmation and Adduct Formation

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the stability and reactivity of dichloro(acetonitrile)(ethene)platinum(II). Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing coordination complexes as it is a soft ionization technique that often allows for the detection of the intact molecular ion.

For dichloro(acetonitrile)(ethene)platinum(II), ESI-MS analysis would be expected to show a characteristic isotopic pattern for the molecular ion, [PtCl₂(CH₃CN)(C₂H₄)]⁺, which is a definitive signature of the platinum and chlorine atoms. The precise mass measurement from high-resolution ESI-MS would provide unequivocal confirmation of the compound's elemental composition.

Furthermore, ESI-MS is highly effective for studying the behavior of the complex in solution, including ligand exchange and the formation of adducts. nih.gov By varying the experimental conditions, it is possible to observe the loss of neutral ligands, such as ethene or acetonitrile, or the formation of adducts with solvent molecules or other species present in the solution. chempap.org Studies on the closely related Zeise's salt have utilized mass spectrometry to investigate its interactions and adduct formation with biomolecules like peptides and proteins, demonstrating the technique's power in probing the complex's reactivity. nih.govresearchgate.net This is critical for understanding its potential mechanisms of action in biological systems. nih.gov

Table 2: Expected Key Ions in the ESI-Mass Spectrum of Dichloro(acetonitrile)(ethene)platinum(II)

| m/z (Calculated) | Ion Formula | Description |

| 335.9 | [C₄H₇Cl₂NPt]⁺ | Molecular Ion [M]⁺ |

| 307.9 | [C₂H₃Cl₂NPt]⁺ | Fragment from loss of ethene [M - C₂H₄]⁺ |

| 294.9 | [C₂H₄Cl₂Pt]⁺ | Fragment from loss of acetonitrile [M - CH₃CN]⁺ |

| Varies | [M + Na]⁺, [M + K]⁺ | Adducts with sodium or potassium ions |

This interactive table presents the theoretical m/z values for the primary expected species. The observed spectrum would show a complex isotopic pattern for each ion due to the natural abundance of Pt and Cl isotopes.

Mechanistic Investigations of Reactivity in Dichloro Acetonitrile Ethene Platinum Ii Systems

Kinetics and Thermodynamics of Ligand Substitution Reactions

Ligand substitution at square-planar platinum(II) centers is one of the most extensively studied areas of inorganic reaction mechanisms. These reactions predominantly proceed via an associative pathway, dictated by the electronic and steric nature of the ligands involved.

The lability of a ligand, or the ease with which it can be replaced, in dichloro(acetonitrile)(ethene)platinum(II) is dictated by several factors, including bond strengths and the influence of adjacent ligands.

Ethene Ligand: The ethene ligand in platinum(II) complexes is generally considered to be relatively inert to substitution. researchgate.net The Pt-ethene bond consists of a σ-donation from the olefin's π-orbital to a vacant platinum d-orbital and, crucially, a π-back-donation from a filled platinum d-orbital into the olefin's π* antibonding orbital. This synergistic bonding model results in a relatively strong interaction. For instance, in related trans-[PtCl2(C2H4)(L)] complexes, the ethene ligand is significantly less susceptible to exchange than amine ligands. researchgate.net Studies on ethene exchange in the closely related Zeise's salt anion, [PtCl3(C2H4)]-, and its methanolysis product, trans-[PtCl2(C2H4)(MeOH)], show that while exchange occurs, it is highly dependent on the reaction pathway. figshare.comnih.gov

Acetonitrile (B52724) Ligand: Acetonitrile (CH₃CN) is a nitrile ligand that coordinates to platinum(II) through the lone pair on the nitrogen atom. It is primarily a σ-donor. In general, nitrile ligands are considered more labile than ethene in analogous platinum(II) complexes. researchgate.net Kinetic studies on the exchange of acetonitrile in [Pt(MeCN)4]²⁺ provide insight into its intrinsic lability. The exchange follows a two-term rate law, indicating both solvent-assisted and ligand-assisted pathways, with all activation entropies being negative, which points to an associative mechanism. rsc.orgresearchgate.net While direct comparative rates for the title compound are not aggregated, the general principles and data from analogous systems suggest that the Pt-N bond of the acetonitrile ligand is kinetically easier to break than the Pt-ethene bond, making acetonitrile the more labile of the two neutral ligands.

| Complex | Exchanging Ligand | Pathway | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|---|---|---|

| [PtCl₃(C₂H₄)]⁻ | Ethene | Associative (kex1) | (2.1 ± 0.1) x 10³ M⁻¹s⁻¹ | 19.1 ± 0.3 kJ mol⁻¹ | -117 ± 1 J K⁻¹mol⁻¹ |

| trans-[PtCl₂(C₂H₄)(MeOH)] | Ethene | Associative (kex2) | (5.0 ± 0.2) x 10⁵ M⁻¹s⁻¹ | 10.2 ± 0.4 kJ mol⁻¹ | -102 ± 2 J K⁻¹mol⁻¹ |

| [Pt(MeCN)₄]²⁺ | Acetonitrile | Solvent-assisted (k₁) | (5.1 ± 2.3) x 10⁻⁶ s⁻¹ | - | Negative |

| [Pt(MeCN)₄]²⁺ | Acetonitrile | Ligand-assisted (k₂) | (2.8 ± 0.2) x 10⁻⁵ kg mol⁻¹s⁻¹ | - | Negative |

Data sourced from references figshare.comnih.govrsc.orgresearchgate.net. The table highlights the associative nature of the exchange reactions (negative ΔS‡) and provides rate constants for comparison.

For 16-electron square-planar complexes like dichloro(acetonitrile)(ethene)platinum(II), ligand substitution reactions overwhelmingly follow an associative mechanism . libretexts.org This mechanism involves the approach of an incoming ligand (Y) to the complex, forming a five-coordinate, 18-electron transition state or a stable intermediate, which then expels the leaving ligand (X).

The general associative pathway can be described by two limiting mechanisms:

Associative Interchange (Iₐ): The incoming ligand attacks the complex, and the leaving group departs in a single, concerted step. The five-coordinate species is a transition state, not an intermediate.

Two-Step Associative (A): The incoming ligand first coordinates to form a stable, five-coordinate intermediate. In a subsequent, typically rapid step, the leaving group dissociates from this intermediate.

Kinetic evidence strongly supports these pathways for Pt(II) complexes. The reactions often follow a two-term rate law of the form: Rate = k₁[Complex] + k₂[Complex][Y].

The k₁ term represents a solvent-assisted pathway, where a solvent molecule acts as the initial attacking nucleophile.

The k₂ term corresponds to the direct attack of the incoming ligand Y.

Both pathways are associative. A key piece of evidence is the consistently large, negative values for the entropy of activation (ΔS‡), which indicates a more ordered transition state, as expected when two particles combine to form one. nih.govrsc.org For example, the ethene exchange at [PtCl3(C2H4)]- has a ΔS‡ of -117 J K⁻¹ mol⁻¹, strongly supporting an associative attack by the entering olefin. figshare.comnih.gov

The rates of ligand substitution in square-planar complexes are profoundly influenced by the nature of the other ligands present, particularly the one positioned trans to the leaving group.

The Trans Effect: The trans effect is a kinetic phenomenon where certain ligands increase the rate of substitution of the ligand located trans to them. libretexts.orglibretexts.org The effect operates by either destabilizing the ground state of the complex (weakening the trans bond, known as the trans influence) or, more significantly, by stabilizing the five-coordinate transition state of the associative mechanism. cuni.czresearchgate.net

The accepted series for the trans effect is: CN⁻ ≈ CO ≈ C₂H₄ > PH₃ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O youtube.com

In dichloro(acetonitrile)(ethene)platinum(II), the ethene ligand has a very strong trans effect due to its ability to act as a π-acceptor. researchgate.net This π-backbonding stabilizes the trigonal bipyramidal transition state by withdrawing electron density from the crowded platinum center. Consequently, the chloride ligand positioned trans to the ethene is highly labilized and is the most likely site for nucleophilic attack and substitution. The acetonitrile ligand, being a weaker trans-directing group than ethene or chloride, has a lesser impact on the lability of its trans partner (a chloride ligand).

The Cis Effect: A related, though much weaker, phenomenon is the cis effect, where a ligand can influence the dissociation rate of an adjacent (cis) ligand. youtube.com While the trans effect is the dominant directing influence in these systems, cis effects can play a minor role in modulating reactivity.

Oxidative Addition and Reductive Elimination Mechanisms in Platinum(II) Catalytic Cycles

Oxidative addition and its reverse, reductive elimination, are fundamental steps in many catalytic cycles. wikipedia.org These reactions involve a change in both the oxidation state and the coordination number of the metal center.

Oxidative Addition: In this process, a 16-electron Pt(II) complex would react with a substrate (A-B) to form an 18-electron Pt(IV) complex, breaking the A-B bond and forming new Pt-A and Pt-B bonds. umb.edu L₂Pt(II) + A-B → L₂Pt(IV)(A)(B) For this to occur, the complex must have a vacant coordination site or be able to lose a ligand to generate one. umb.edu Mechanisms for oxidative addition vary and include:

Concerted Pathway: Typically for non-polar substrates like H₂ or C-H bonds, involving a three-centered transition state. libretexts.org

Sₙ2-type Pathway: Common for polar substrates like alkyl halides (R-X), where the metal center nucleophilically attacks the carbon atom, displacing the halide. This pathway proceeds with an inversion of stereochemistry at the carbon center. libretexts.org A kinetic study on the reaction of [PtMe₂(bipy)] with chloroacetonitrile (B46850) showed the reaction proceeds with second-order kinetics, consistent with an Sₙ2 mechanism. figshare.com

Radical and Ionic Pathways: These are also possible depending on the substrate and reaction conditions. wikipedia.orgumb.edu

Reductive Elimination: This is the microscopic reverse of oxidative addition and is often the product-forming step in a catalytic cycle. An 18-electron Pt(IV) complex eliminates a molecule (A-B), returning to a 16-electron Pt(II) state. wikipedia.org L₂Pt(IV)(A)(B) → L₂Pt(II) + A-B For reductive elimination to occur, the two groups to be eliminated (A and B) must typically be in a cis arrangement to one another. umb.edu Studies on the thermolysis of five-coordinate Pt(IV) alkyl complexes show the direct reductive elimination of alkanes. nih.gov

In the context of dichloro(acetonitrile)(ethene)platinum(II), the complex itself does not readily undergo these reactions as it lacks the appropriate ligands (e.g., alkyls, hydrides) to eliminate. However, it can serve as a precursor in a catalytic cycle where ligand substitution would first occur, followed by oxidative addition to the modified complex.

Migratory Insertion Reactions and Hydridoplatinum Intermediates

Migratory insertion is a key reaction for forming carbon-carbon and carbon-heteroatom bonds. In this intramolecular process, two adjacent ligands on the metal center combine without a change in the metal's oxidation state. wikipedia.orgopenochem.org

A common example is the insertion of an alkene into a metal-hydride (M-H) or metal-alkyl (M-R) bond. youtube.com If dichloro(acetonitrile)(ethene)platinum(II) were part of a catalytic cycle that generated a hydridoplatinum intermediate , such as [PtHCl(L)(C₂H₄)], a migratory insertion could occur.

The mechanism involves the ethene and hydride ligands, which must be cis to one another, coupling to form a platinum-ethyl species: [Pt-H(C₂H₄)] → [Pt-(CH₂CH₃)]

This reaction proceeds through a four-centered transition state. The insertion creates a vacant coordination site on the platinum center, which can then be occupied by another substrate molecule, propagating the catalytic cycle. openochem.orgu-tokyo.ac.jp This step is fundamental in catalytic processes like hydrogenation and hydroformylation. wikipedia.org The reverse reaction, β-hydride elimination, is also crucial, where an alkyl group with a β-hydrogen can convert back to a metal-hydride and a coordinated alkene.

Nucleophilic Attack on Coordinated Ethene and Related Olefin Functionalization

Coordination to an electron-deficient metal center like platinum(II) renders an olefin susceptible to attack by external nucleophiles. The Pt(II) center withdraws electron density from the ethene ligand, activating its π-system and making it electrophilic.

This reaction is a cornerstone of olefin functionalization chemistry. u-tokyo.ac.jp The key mechanistic features are:

Stereochemistry: The nucleophile (Nu⁻) typically attacks the face of the ethene ligand opposite to the metal center (an anti attack).

Regiochemistry: For substituted olefins, the attack generally occurs at the more substituted carbon atom, although exceptions exist. u-tokyo.ac.jp

Product: The attack results in the formation of a new σ-bond between the nucleophile and one of the olefin's carbon atoms, transforming the η²-ethene ligand into a σ-bonded alkyl group attached to the platinum.

[Pt-(C₂H₄)] + Nu⁻ → [Pt-(CH₂CH₂-Nu)]

This transformation is the key step in the Wacker process (though typically catalyzed by palladium), where water acts as the nucleophile to ultimately form acetaldehyde (B116499) from ethene. For platinum complexes, a wide range of nucleophiles can be used, leading to various functionalized products. The stability of the resulting platinum-alkyl complex is crucial; in many cases, subsequent steps like β-hydride elimination are required to release the organic product and regenerate the catalyst. u-tokyo.ac.jp

Theoretical and Experimental Approaches to Reaction Pathway Elucidation

The elucidation of reaction pathways for dichloro(acetonitrile)(ethene)platinum(II) and related square-planar platinum(II) complexes is achieved through a synergistic combination of experimental and theoretical methodologies. These approaches provide a detailed understanding of the kinetic and thermodynamic factors that govern the reactivity of such systems, offering insights into transition states and reaction intermediates.

Experimental investigations into the reaction mechanisms of platinum(II) complexes often focus on kinetic studies of ligand substitution reactions. rsc.org Techniques such as UV-visible spectrophotometry and stopped-flow methods are employed to monitor reaction rates under various conditions of temperature, pressure, and reactant concentrations. researchgate.net The data derived from these experiments allow for the determination of rate laws, which describe the mathematical relationship between the reaction rate and the concentration of reactants. For square-planar platinum(II) complexes, the rate law for a substitution reaction often takes a two-term form:

Rate = k₁[complex] + k₂[complex][Y]

where Y is the entering ligand. This two-term rate law is a hallmark of an associative mechanism, which is characteristic of square-planar d⁸ metal complexes. The k₁ term corresponds to a solvent-assisted pathway, while the k₂ term represents the direct nucleophilic attack of the entering ligand on the platinum center. rsc.org

The activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), are determined by studying the temperature dependence of the reaction rates. Large negative activation entropies are typically observed for these reactions, providing further evidence for an associative mechanism, as the formation of a more ordered five-coordinate transition state leads to a decrease in entropy. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful experimental tool for mechanistic studies. Dynamic NMR techniques, such as line-shape analysis and saturation transfer experiments, can be used to probe the kinetics of faster ligand exchange processes. researchgate.net For instance, the exchange of the ethene ligand in cationic platinum(II) complexes has been studied using ¹H NMR line-broadening experiments as a function of both temperature and ethene concentration. figshare.com Furthermore, multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) is invaluable for the structural characterization of reactants, products, and in some cases, intermediates. nih.govresearchgate.net

In parallel with experimental work, theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.govpsu.edu DFT calculations allow for the mapping of the potential energy surface of a reaction, enabling the identification and characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.net These calculations provide crucial information on the energetics of different possible reaction pathways, helping to distinguish between proposed mechanisms. For example, theoretical studies can quantify the activation barriers for ligand substitution, corroborating the feasibility of an associative pathway. researchgate.net

The table below presents representative kinetic data for ligand exchange reactions in related platinum(II) systems, illustrating the types of parameters obtained from experimental studies.

| Complex | Entering Ligand | Rate Constant (k₂) M⁻¹s⁻¹ at 298 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| [Pt(MeCN)₄]²⁺ | MeCN | (2.8 ± 0.2) × 10⁻⁵ | - | - |

| [Pt(EtCN)₄]²⁺ | EtCN | (3.3 ± 0.2) × 10⁻⁵ | - | - |

| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine | ~10⁻³ | 34.91 ± 0.97 | -174.68 ± 2.18 |

| [Pt(CNN)(C₂H₄)]⁺ | C₂H₄ | ~10⁴–10⁵ | - | -129 to -112 |

The integration of these experimental and theoretical approaches provides a comprehensive picture of the reaction pathways available to dichloro(acetonitrile)(ethene)platinum(II). Kinetic data establish the mechanistic framework, while spectroscopic methods offer structural insights. Computational studies then provide a detailed energetic and geometric description of the reaction coordinate, ultimately leading to a robust elucidation of the reaction mechanism.

Theoretical and Computational Chemistry of Dichloro Acetonitrile Ethene Platinum Ii

Electronic Structure Analysis and Bonding Characterization (e.g., Dewar-Chatt-Duncanson Model)

The nature of the bond between the platinum center and the ethene ligand is a classic example of organometallic bonding, well-described by the Dewar-Chatt-Duncanson model. wikipedia.orgyoutube.com This model delineates the interaction as a synergistic combination of two primary components: ligand-to-metal donation and metal-to-ligand back-donation.

σ-Donation: The filled π-orbital of the ethene molecule, which has σ-symmetry with respect to the metal-ligand axis, overlaps with a vacant hybrid orbital on the platinum(II) center (e.g., a dσ or an sp-hybridized orbital). This interaction involves the donation of electron density from the ethene ligand to the metal. researchgate.net

π-Back-donation: Concurrently, a filled d-orbital on the platinum atom (of π-symmetry, such as a dxy or dyz orbital) overlaps with the empty π* (antibonding) orbital of the ethene ligand. wikipedia.orgresearchgate.net This results in the back-donation of electron density from the metal to the ligand.

| Interaction Type | Ligand Orbital | Metal Orbital | Direction of Electron Flow | Effect on C-C Bond |

|---|---|---|---|---|

| σ-Donation | C₂H₄ π-bonding | Vacant Pt(II) hybrid dσ | Ethene → Platinum | Weakening |

| π-Back-donation | C₂H₄ π*-antibonding | Filled Pt(II) dπ | Platinum → Ethene | Weakening |

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of transition metal complexes due to its favorable balance of accuracy and computational cost. researchgate.net For a molecule like dichloro(acetonitrile)(ethene)platinum(II), DFT can be employed to explore its potential energy surface, predict its spectroscopic properties, and understand its reactivity.

DFT calculations are instrumental in determining the most stable (ground-state) geometry of the complex. This involves optimizing the molecular structure to find the minimum energy conformation. For dichloro(acetonitrile)(ethene)platinum(II), this includes establishing the precise bond lengths, bond angles, and the relative orientation of the acetonitrile (B52724) and ethene ligands within the square planar coordination sphere of the platinum atom.

Furthermore, DFT can be used to calculate the relative energies of different potential isomers or conformers. For instance, rotation of the ethene ligand around the platinum-ethene bond axis is not free and has an associated energy barrier, which can be quantified by DFT calculations. studylib.net The theory can also be applied to study the structures and stabilities of reaction intermediates and transition states involved in potential chemical transformations. Dispersion-correction methods are often included in these calculations to accurately account for non-covalent interactions, such as steric hindrance, which can influence isomer stability. nih.gov

| Parameter | Calculated Value | Value in Free Ligand |

|---|---|---|

| Pt-C Bond Length (Å) | ~2.13 | N/A |

| C-C Bond Length (Å) | ~1.38 | ~1.33 |

| Pt-N Bond Length (Å) | ~2.05 | N/A |

| Pt-Cl Bond Length (Å) | ~2.31 | N/A |

Note: Values are representative and depend on the specific functional and basis set used.

A significant application of DFT is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental observations.

NMR Chemical Shifts: DFT calculations can achieve high accuracy in predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts. mdpi.com Methodologies like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. mdpi.com For heavy elements like platinum, it is essential to use relativistic methods, such as the Zeroth-Order Regular Approximation (ZORA), in conjunction with DFT to obtain accurate results. researchgate.netrsc.org The choice of functional (e.g., PBE0, B3LYP) and basis set is critical, and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), is necessary to simulate solution-phase conditions where experimental data is typically acquired. mdpi.comrsc.org

Vibrational Frequencies: Calculation of the vibrational frequencies can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and allows for the theoretical prediction of the infrared (IR) spectrum. A key prediction is the frequency of the C=C stretching mode, which is expected to be lower in the complex compared to free ethene due to the weakening of the bond via π-back-donation.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) (DFT/ZORA/COSMO) | Deviation (ppm) |

|---|---|---|---|

| Ethene C | 67.5 | 68.1 | +0.6 |

Note: Data is illustrative of the typical accuracy achievable with modern DFT methods.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT provides a static, time-independent picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For dichloro(acetonitrile)(ethene)platinum(II), MD simulations can be used to investigate:

Solvent Effects: By explicitly including solvent molecules (e.g., water, chloroform, or acetonitrile itself) in the simulation box, MD can model the formation and structure of solvation shells around the complex. researchgate.net It can reveal specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, and quantify their effect on the conformation and stability of the complex. The interaction of polar solvent molecules with the polar Pt-Cl and Pt-N bonds, as well as the different interactions with the nonpolar ethene ligand, can be explored. researchgate.net

Relativistic Effects in Platinum Chemistry and Their Influence on Bonding and Reactivity

For heavy elements like platinum (Z=78), the velocity of the inner-shell electrons approaches a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description of its chemistry. matthey.com Relativistic effects have a profound influence on the electronic structure of platinum and, consequently, on its bonding and reactivity.

The primary consequences of relativity for platinum's valence orbitals are:

Contraction of s and p orbitals: Relativistic effects cause the s and p orbitals to become more tightly bound to the nucleus and contract spatially.

Expansion and Destabilization of d orbitals: The contracted s and p orbitals provide more effective shielding of the nuclear charge, which leads to a radial expansion and energetic destabilization (raising in energy) of the d orbitals.

This relativistic expansion of the 5d orbitals is particularly important for the bonding in dichloro(acetonitrile)(ethene)platinum(II). The higher energy and greater spatial extent of the 5d orbitals make them more available for bonding. researchgate.net Specifically, it enhances both their ability to accept electron density from the ethene ligand's π-orbital (σ-donation) and, more significantly, their ability to donate electron density back into the ethene π*-orbital (π-back-donation). researchgate.net Therefore, relativistic effects are directly responsible for strengthening the metal-ligand interactions described by the Dewar-Chatt-Duncanson model. As noted previously, computational methods used to study platinum complexes must account for these phenomena, with techniques like the ZORA method being incorporated into DFT calculations to ensure the reliability of the results. rsc.org

Advanced Analytical and Spectroscopic Methodologies Applied to Platinum Ii Organometallics

In Situ Spectroscopic Techniques for Monitoring Reaction Intermediates

Understanding the reaction pathways of organometallic compounds is often challenging due to the transient nature of reactive intermediates. In situ spectroscopic techniques are indispensable tools for capturing these short-lived species under realistic reaction conditions, providing direct evidence for proposed mechanisms. youtube.com

Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is a powerful method for detecting charged intermediates in solution. By directly sampling a reacting mixture, ESI-MS can identify species that are present in low concentrations. nih.gov For instance, in studies of platinum-catalyzed reactions, ESI-MS has been used to observe key intermediates, helping to elucidate complex catalytic cycles. nih.gov The combination of mass spectrometry with ion spectroscopy, such as infrared photodissociation (IRPD) spectroscopy, allows for the structural characterization of these isolated intermediates, confirming their identity. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also frequently employed in situ. These methods can track the transformation of reactants to products over time and detect the formation of intermediate compounds. For example, in reactions involving the substitution of ligands on a platinum(II) center, such as the reaction of cis-[Pt(π-C₂H₄)Cl₂(L)] with amines, NMR can follow the changes in the chemical environment of the protons on the ethene and amine ligands. rsc.org This provides kinetic and mechanistic data, revealing how nucleophilic attack or ligand substitution proceeds. rsc.org

Research Findings from In Situ Studies:

Mechanism Elucidation: In situ techniques have been instrumental in distinguishing between proposed reaction mechanisms, such as associative versus dissociative ligand substitution pathways.

Intermediate Identification: Transient species like five-coordinate platinum complexes or σ-adducts formed from nucleophilic attack on a coordinated olefin have been observed. rsc.org

Kinetic Profiling: The rates of formation and decay of intermediates can be measured, providing a comprehensive kinetic profile of the reaction. acs.orgnih.gov

| In Situ Technique | Information Obtained | Example Application in Pt(II) Chemistry |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection and mass identification of charged reaction intermediates. nih.gov | Observing cationic platinum intermediates in catalytic cycles. |

| Infrared (IR) Spectroscopy | Monitoring changes in vibrational modes of ligands during a reaction. youtube.com | Tracking the conversion of π-bonded ethene to a σ-bonded ethanide group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of reactants, products, and intermediates in solution; kinetic analysis. nih.gov | Following ligand substitution reactions and isomerization processes. rsc.org |

| UV-Vis Spectroscopy | Tracking changes in electronic transitions, often related to the geometry and electronic structure of the metal center. acs.org | Monitoring the kinetics of ligand exchange or redox reactions. |

Vapochromic and Vapoluminescent Properties for Sensing Applications

Certain classes of square-planar platinum(II) complexes, particularly those capable of forming extended structures through intermolecular interactions, exhibit vapochromic or vapoluminescent behavior. rsc.orgbohrium.comresearchgate.net This phenomenon involves a change in color (vapochromism) or emission properties (vapoluminescence) upon exposure to the vapors of volatile organic compounds (VOCs). bohrium.comresearchgate.net These properties make such materials highly promising for the development of chemical sensors. rsc.org

The underlying mechanism for these changes is often related to the alteration of intermolecular Pt···Pt distances or other non-covalent interactions within the solid state. rsc.org When VOC molecules diffuse into the crystal lattice of the platinum complex, they can disrupt or modify the crystal packing. rsc.org This change in packing affects the extent of d₂² orbital overlap between adjacent platinum centers, which in turn alters the energy of metal-metal-to-ligand charge transfer (MMLCT) transitions, leading to the observed change in color or luminescence. mdpi.com

While specific studies on acetonitrile (B52724);dichloroplatinum;ethene are not prevalent, numerous related platinum(II) complexes, such as those with terpyridine or pincer ligands, display pronounced vapochromic responses to various solvents, including acetonitrile. rsc.orgmdpi.com For example, some platinum terpyridine complexes show a distinct color change from orange to red or purple when exposed to acetonitrile vapor. rsc.orgmdpi.com This response is often reversible, with the material returning to its original state upon removal of the VOC. unizar.es

Key Features of Vapochromic Pt(II) Complexes:

Reversibility: The sensing process is typically reversible, allowing for repeated use. unizar.es

Selectivity: Some complexes show selective responses to specific types of VOCs based on size, shape, or polarity. nih.gov

Sensitivity: Nanocrystallization of these complexes has been shown to enhance sensitivity and shorten response times for VOC detection. mdpi.com

| Property | Description | Underlying Mechanism | Sensing Application |

|---|---|---|---|

| Vapochromism | Reversible change in color upon exposure to vapor. unizar.es | Alteration of Pt···Pt interactions and MMLCT absorption bands due to VOC sorption. rsc.org | Visual detection of volatile organic compounds (VOCs). bohrium.comresearchgate.net |

| Vapoluminescence | Reversible change in luminescence (color or intensity) upon exposure to vapor. nih.govnih.gov | Perturbation of emissive excited states (e.g., MMLCT) by interaction with VOC molecules. mdpi.com | Fluorometric or phosphorescent detection of VOCs with high sensitivity. mdpi.com |

Electrochemical Studies of Redox Properties and Electrocatalysis

Electrochemical methods, such as cyclic voltammetry (CV), are vital for characterizing the redox properties of platinum(II) organometallics. These studies provide information on the oxidation and reduction potentials of the complex, the stability of the resulting redox species, and the electronic influence of the ligands on the platinum center.

Cyclic voltammetry experiments are typically conducted in a non-aqueous solvent like acetonitrile, using a three-electrode setup (working, reference, and counter electrodes). beilstein-journals.org The resulting voltammogram reveals the potentials at which the complex undergoes oxidation (losing electrons) or reduction (gaining electrons). For platinum(II) complexes, oxidation is often centered on the metal (Pt(II) to Pt(III) or Pt(IV)), while reduction can be either metal- or ligand-based. The reversibility of these redox events provides insight into the stability of the oxidized or reduced forms of the complex.

The redox potentials are highly sensitive to the nature of the ligands coordinated to the platinum. Electron-donating ligands tend to make the complex easier to oxidize (less positive potential), whereas electron-withdrawing ligands make it more difficult to oxidize (more positive potential). This tunability is a key aspect in the design of platinum complexes for specific applications, including electrocatalysis.

While the primary focus of many platinum(II) complexes has been in homogeneous catalysis and materials science, their redox activity also makes them candidates for electrocatalytic processes. For example, they can be investigated as catalysts for small molecule activation, such as the oxidation of CO or the reduction of protons. Studies on platinum electrodes in acetonitrile have shown that the solvent and supporting electrolyte can significantly affect the electrochemical processes occurring at the electrode surface, highlighting the complex interplay between the electrode, the solvent, and the redox-active species. nih.govresearchgate.net

| Electrochemical Parameter | Information Derived | Relevance to Pt(II) Organometallics |

|---|---|---|

| Oxidation Potential (Epa) | Energy required to remove an electron (e.g., Pt(II) → Pt(III)/Pt(IV)). | Indicates the electron-richness of the metal center; tunable by ligand choice. |

| Reduction Potential (Epc) | Energy required to add an electron (e.g., Pt(II) → Pt(I) or ligand-based reduction). | Provides insight into the accessibility of lower oxidation states or the redox activity of ligands. |

| Redox Reversibility | Stability of the complex after electron transfer. | Crucial for designing stable electrocatalysts for sustained reactions. |

| HOMO/LUMO Energies | Can be estimated from redox potentials. beilstein-journals.org | Fundamental electronic properties that govern the complex's reactivity and photophysical behavior. |

Future Research Directions and Emerging Trends

Development of Novel Ligand Scaffolds for Tunable Reactivity and Selectivity

A primary focus of contemporary organometallic research is the rational design of ligands to precisely control the electronic and steric properties of a metal center, thereby dictating its reactivity and selectivity. For complexes like cis-[PtCl₂(CH₃CN)(C₂H₄)], the lability of the acetonitrile (B52724) and ethene ligands, coupled with the stability of the platinum(II) center, makes it an excellent platform for exploring the impact of new ligand architectures.

Future research is anticipated to move beyond simple monodentate ligands to more sophisticated, tailored ligand scaffolds. Pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion, are a particularly promising area. These ligands can enforce specific geometries and provide a high degree of thermal and chemical stability to the metal complex. The development of chiral pincer ligands could introduce asymmetry to the platinum center, opening avenues for enantioselective catalysis involving olefin functionalization.

Another significant trend is the increasing use of N-heterocyclic carbenes (NHCs) as ligands in organometallic chemistry. NHCs are strong σ-donors and form robust bonds with transition metals, often imparting enhanced stability and catalytic activity compared to traditional phosphine (B1218219) ligands. The synthesis of analogues of cis-[PtCl₂(CH₃CN)(C₂H₄)] where one or more of the existing ligands are replaced by a carefully designed NHC could lead to catalysts with novel reactivity profiles. The modular nature of NHC synthesis allows for fine-tuning of their steric bulk and electronic properties, offering a powerful tool for modulating the reactivity of the coordinated ethene.

The table below summarizes potential classes of novel ligands and their anticipated impact on the properties of platinum(II)-ethene complexes.

| Ligand Class | Potential Impact on Pt(II)-Ethene Complexes | Research Focus |

| Pincer Ligands (e.g., NCN, PCP) | Enhanced thermal and chemical stability; potential for asymmetric catalysis with chiral variants. | Synthesis of enantiopure pincer ligands and their platinum(II) complexes for stereoselective transformations. |

| N-Heterocyclic Carbenes (NHCs) | Increased catalyst stability and activity; tunable steric and electronic properties. | Development of NHC-containing platinum(II) complexes for challenging catalytic reactions. |

| Functionalized Diimine Ligands | Introduction of specific functionalities for sensing or multifunctional catalysis. | Incorporation of responsive moieties into the ligand backbone to create "smart" catalysts. |

Exploration of Alternative Oxidation States and Multi-Metallic Platinum Systems

While platinum(II) is a common and stable oxidation state for organometallic complexes, exploring alternative oxidation states, such as Pt(0), Pt(III), and Pt(IV), can unlock novel reaction pathways. For instance, oxidative addition to a Pt(II) center to form a Pt(IV) intermediate is a key step in many catalytic cycles, such as C-H activation. Research into the oxidative addition of various substrates to cis-[PtCl₂(CH₃CN)(C₂H₄)] could reveal new functionalization reactions for the coordinated ethene. The synthesis and stabilization of platinum(III) species, which are often paramagnetic and highly reactive, is another emerging area that could lead to unprecedented catalytic transformations.

Furthermore, the development of multi-metallic systems, where two or more metal centers work in concert, is a rapidly growing field in catalysis. The presence of a second, different metal atom in close proximity to the platinum center in an "acetonitrile;dichloroplatinum;ethene" framework could lead to synergistic effects, enhancing catalytic activity or enabling entirely new reaction pathways. For example, a Lewis acidic metal center could activate a substrate, making it more susceptible to nucleophilic attack at the platinum-bound ethene. Bimetallic platinum complexes are being investigated for their potential in small molecule activation, including challenging C-H bond activation.

Future research in this area will likely focus on the synthesis of well-defined heterobimetallic complexes containing a Pt(II)-ethene moiety and another transition metal, and the investigation of their cooperative reactivity.

| Research Direction | Potential Outcome | Example Application |

| Higher Oxidation State Pt (e.g., Pt(IV)) | Access to new reaction pathways via oxidative addition and reductive elimination. | Catalytic C-H functionalization of the ethene ligand or other substrates. |

| Lower Oxidation State Pt (e.g., Pt(0)) | Formation of highly reactive, coordinatively unsaturated species. | Catalytic cycloaddition reactions involving the ethene ligand. |

| Multi-metallic Systems (e.g., Pt-M) | Synergistic catalysis, enhanced reactivity, and novel reaction pathways. | Cooperative activation of small molecules and challenging chemical bonds. |

Integration with High-Throughput Experimentation and Automation in Organoplatinum Synthesis

The discovery and optimization of new organometallic catalysts and reactions can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) and laboratory automation are emerging as powerful tools to accelerate this process. By enabling the rapid screening of large libraries of ligands, catalysts, and reaction conditions, HTE can significantly shorten the timeline for catalyst development.

For a system like cis-[PtCl₂(CH₃CN)(C₂H₄)], HTE could be employed to screen a wide variety of potential ligands to replace the acetonitrile, identifying candidates that enhance catalytic activity or selectivity for a desired transformation. Automated synthesis platforms can be used to prepare libraries of such complexes, which can then be rapidly tested in parallel catalytic reactions. The large datasets generated from these experiments can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of next-generation catalysts.

The integration of automation in organometallic synthesis is not without its challenges, particularly for air- and moisture-sensitive compounds. However, recent advances in robotic systems and reaction monitoring technologies are making the automated synthesis and screening of organometallic compounds increasingly feasible. The future of organoplatinum chemistry will likely see a greater reliance on these automated workflows to accelerate the discovery of new catalysts and reactions.

Sustainable and Green Chemistry Aspects of Platinum(II) Organometallic Transformations

The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. While platinum is a highly effective catalyst, its high cost and toxicity necessitate the development of more sustainable catalytic processes.

One key area of research is the development of highly active and robust platinum catalysts that can be used at very low loadings, thus minimizing the amount of platinum required. The design of recyclable catalysts is another important goal. Immobilizing platinum complexes like cis-[PtCl₂(CH₃CN)(C₂H₄)] on solid supports can facilitate their separation from the reaction mixture and allow for their reuse.

The choice of solvent is also a critical aspect of green chemistry. Many organometallic reactions are carried out in volatile and often toxic organic solvents. Research into the use of more environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, for platinum-catalyzed reactions is an active area of investigation. For instance, the development of water-soluble ligands would allow for catalysis to be performed in aqueous media, simplifying product separation and catalyst recycling. Furthermore, developing synthetic routes that are more atom-economical and generate less waste is a continuous endeavor in the field.

The table below outlines some green chemistry strategies and their potential application in the context of platinum(II) organometallic transformations.

| Green Chemistry Strategy | Application in Platinum(II) Organometallic Chemistry |

| High-Activity Catalysts | Lowering catalyst loading to reduce platinum consumption. |

| Catalyst Immobilization | Facilitating catalyst recycling and minimizing platinum leaching into products. |

| Use of Green Solvents | Replacing volatile organic compounds with more sustainable alternatives like water or ionic liquids. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. |

Q & A

Basic Research Questions

Q. How can acetonitrile purity be optimized for HPLC applications in platinum complex synthesis?

- Methodological Answer : To ensure HPLC-grade acetonitrile meets analytical specifications (e.g., Ph.Eur), use gas chromatography (GC) to detect trace impurities like acetic acid or amylene stabilizers. Compare retention times with certified reference materials (CRMs) . For platinum complex synthesis, pre-purify acetonitrile via distillation over calcium hydride (CaH₂) to remove water, which can hydrolyze dichloroplatinum intermediates. Validate purity using UV-Vis spectroscopy (λ = 190–210 nm) to confirm absence of absorbing contaminants .

Q. What experimental precautions are critical when handling dichloroplatinum-acetonitrile complexes?

- Methodological Answer : Dichloroplatinum complexes are moisture-sensitive and may degrade in protic solvents. Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk-line techniques. Monitor reaction progress via ¹⁹⁵Pt NMR spectroscopy (δ = -2000 to -4000 ppm) to track ligand exchange dynamics. Use X-ray crystallography to confirm structural integrity, as improper handling can lead to unintended byproducts like platinum oxides .

Q. How do researchers resolve contradictions in solvent selection for ethene-based coordination studies?

- Methodological Answer : Conflicting reports on solvent polarity effects (e.g., acetonitrile vs. dichloromethane) require systematic evaluation. Design a solvent parameter matrix (dielectric constant, donor number, coordination strength) and correlate with ethene’s binding affinity to dichloroplatinum centers. Use cyclic voltammetry to assess redox stability of the complex in different solvents. Reference peer-reviewed datasets from authoritative sources like the U.S. EPA Toxicological Review to validate solvent safety profiles .

Q. What are standard protocols for synthesizing (acetonitrile)dichloroplatinum(II) complexes?

- Methodological Answer : React K₂PtCl₄ with acetonitrile in a 1:2 molar ratio in anhydrous ethanol under reflux. Isolate the product via vacuum filtration and wash with cold diethyl ether to remove unreacted ligands. Characterize using elemental analysis (expected Pt content: ~48–52%) and IR spectroscopy (ν(C≡N) ≈ 2250 cm⁻¹). Cross-check synthetic yields against literature procedures to identify deviations caused by trace oxygen or humidity .

Advanced Research Questions

Q. How can quantum chemical modeling predict ligand exchange kinetics in dichloroplatinum-acetonitrile systems?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/def2-TZVP level to calculate transition states during acetonitrile displacement by ethene. Compare activation energies (ΔG‡) with experimental kinetic data from stopped-flow UV-Vis measurements. Validate computational models using crystallographic bond lengths and angles from the Cambridge Structural Database (CSD) .

Q. What strategies address reproducibility challenges in catalytic ethene insertion reactions with platinum-acetonitrile catalysts?

- Methodological Answer : Reproducibility issues often arise from trace metal impurities. Implement ICP-MS to quantify residual metals (e.g., Pd, Cu) in acetonitrile. Use chelating resins (e.g., Chelex 100) to pre-treat solvents. Design a fractional factorial experiment to isolate variables (temperature, ligand ratio, solvent purity) and identify dominant factors using ANOVA. Cross-reference findings with retracted studies (e.g., withdrawn crystallographic data ) to avoid methodological pitfalls.

Q. How do researchers validate conflicting toxicity data for acetonitrile in platinum complex degradation studies?

- Methodological Answer : Conflicting LC50 values for acetonitrile (e.g., 2.7–4.1 g/kg in rodents) require critical evaluation of experimental conditions. Replicate toxicity assays under controlled OECD guidelines, using CRMs for dose calibration. Perform metabolite analysis (e.g., cyanide release via GC-MS) to correlate toxicity with metabolic pathways. Integrate data from IRIS and WHO reports to resolve discrepancies .

Q. What advanced spectroscopic techniques differentiate π-backbonding effects in acetonitrile vs. ethene coordination to platinum?

- Methodological Answer : Use resonance Raman spectroscopy with a 514 nm laser to probe metal-ligand vibrational modes (e.g., Pt–C≡N and Pt–C₂H₄ stretches). Compare intensity ratios of symmetric vs. asymmetric stretches to quantify π-backbonding strength. Supplement with XANES spectroscopy to analyze Pt oxidation state changes upon ligand substitution. Reference computational charge-transfer parameters from DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.